8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes a chloro group, a dimethylamino group, and a hydroxy group. This compound is part of the chromenone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a hydroxychromenone derivative with a dimethylaminomethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Butoxy-6-(4-(diphenylamino)phenyl)-4,8-dimethyl-2H-chromen-2-one
- 7-butoxy-6-(4-(diphenylamino)phenyl)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
Uniqueness
8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and dimethylamino groups, in particular, contribute to its versatility in chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C15H16ClNO3 |
---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
8-chloro-6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C15H16ClNO3/c1-17(2)7-11-13(18)12(16)6-10-8-4-3-5-9(8)15(19)20-14(10)11/h6,18H,3-5,7H2,1-2H3 |
InChI Key |
CQOFOEYEPCRLST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C(=CC(=C1O)Cl)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
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